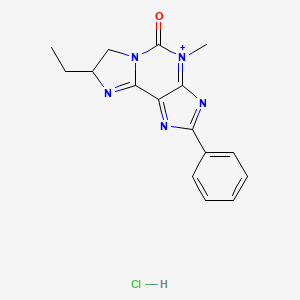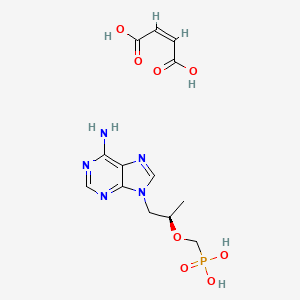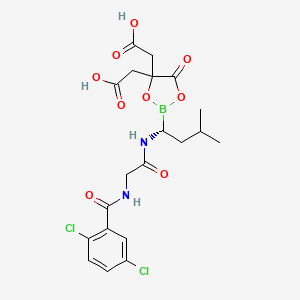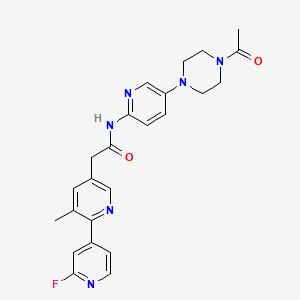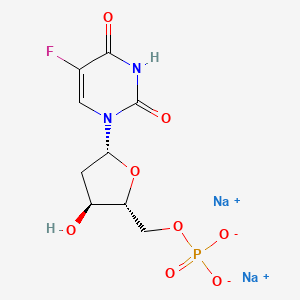
2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one, 2-Diphenylacetyl-indan-1,3-dione-1-(2-pr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one: and 2-Diphenylacetyl-indan-1,3-dione-1-(2-propenylidene)hydrazone are complex organic compounds with significant applications in various fields of scientific research. These compounds are characterized by their intricate molecular structures, which include indanone and hydrazone moieties, making them interesting subjects for chemical synthesis and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one typically involves the following steps:
Formation of Indanone Core: The indanone core is synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of Diphenylacetyl Group: The diphenylacetyl group is introduced via a nucleophilic acyl substitution reaction, where diphenylacetic acid chloride reacts with the indanone core.
Hydrazone Formation: The final step involves the reaction of the diphenylacetyl-indanone with hydrazine derivatives to form the hydrazone linkage. This step often requires mild acidic or basic conditions to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of these compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: These compounds can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydrazone moiety, where nucleophiles such as amines or thiols replace the hydrazone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under mild acidic or basic conditions
Major Products
Oxidation Products: Oxo derivatives
Reduction Products: Alcohols
Substitution Products: Various substituted hydrazones
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, these compounds are used as intermediates in the synthesis of more complex molecules. Their unique structures make them valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
In biological research, these compounds can serve as probes or inhibitors in enzymatic studies. Their ability to interact with biological macromolecules makes them useful in the investigation of biochemical pathways.
Medicine
Medically, these compounds have potential applications as therapeutic agents. Their structural features allow them to interact with specific biological targets, making them candidates for drug development, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry
Industrially, these compounds can be used in the production of specialty chemicals and materials. Their stability and reactivity make them suitable for use in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of these compounds often involves their interaction with specific molecular targets, such as enzymes or receptors. The hydrazone moiety can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the diphenylacetyl group can enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Diphenylacetyl-indan-1,3-dione
- 3-(2-Propenylidene-hydrazono)indan-1-one
- Diphenylacetyl-hydrazone derivatives
Uniqueness
Compared to similar compounds, 2-Diphenylacetyl-3-(2-propenylidene-hydrazono)indan-1-one stands out due to its dual functional groups (indanone and hydrazone), which confer unique reactivity and binding properties. This makes it particularly versatile in both synthetic and biological applications.
By understanding the synthesis, reactions, and applications of these compounds, researchers can better exploit their potential in various scientific and industrial fields.
Propiedades
Número CAS |
101611-80-7 |
|---|---|
Fórmula molecular |
C26H20N2O2 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
(3Z)-2-(2,2-diphenylacetyl)-3-[(E)-prop-2-enylidenehydrazinylidene]inden-1-one |
InChI |
InChI=1S/C26H20N2O2/c1-2-17-27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-17,22-23H,1H2/b27-17+,28-24+ |
Clave InChI |
DZDKTKPIBKYPSR-ZBJQCLPLSA-N |
SMILES isomérico |
C=C/C=N/N=C\1/C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C=CC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


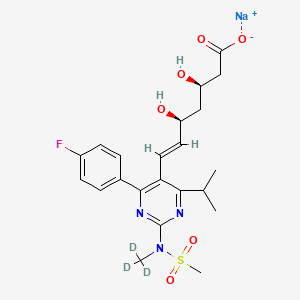
![(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine](/img/structure/B1139454.png)
![2,6-ditert-butyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol](/img/structure/B1139455.png)
![3-acetyl-N-[(2S)-1-[3-(3-chloro-4-cyanophenyl)pyrazol-1-yl]propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B1139456.png)

![(8R)-8-ethyl-4-methyl-2-(2,3,5-trichlorophenyl)-8,9-dihydro-7H-imidazo[2,1-f]purin-5-one;hydrochloride](/img/structure/B1139461.png)
